

In-depth Technical Guide: 3-Methylisoxazole-5-carbonyl chloride

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonyl
chloride

Cat. No.: B1316498

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride, a key heterocyclic building block, plays a significant role in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive acyl chloride with a stable isoxazole ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, aimed at professionals in the fields of chemical research and drug development.

Chemical Identity and Synonyms

The compound, **3-Methylisoxazole-5-carbonyl chloride**, is systematically named 3-Methyl-1,2-oxazole-5-carbonyl chloride according to IUPAC nomenclature. It is also known by its CAS Registry Number: 49783-72-4.

While specific synonyms are not widely documented, it can be referred to as 3-methyl-1,2-oxazole-5-carboxylic acid chloride. It is crucial to distinguish this isomer from its positional isomers, such as 5-methylisoxazole-3-carbonyl chloride and 3-methylisoxazole-4-carbonyl chloride, as their reactivity and resulting molecular architectures differ significantly.

Physicochemical Properties

Quantitative data for **3-Methylisoxazole-5-carbonyl chloride** is not extensively reported in publicly available literature. However, based on its molecular structure, the following properties can be determined:

Property	Value
Molecular Formula	C ₅ H ₄ ClNO ₂
Molecular Weight	145.54 g/mol
CAS Number	49783-72-4

Note: Experimental data for properties such as melting point, boiling point, and density are not readily available. These would typically be determined empirically in a laboratory setting.

Experimental Protocols

The synthesis of **3-Methylisoxazole-5-carbonyl chloride** is generally achieved through a two-step process. The first step involves the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid. The subsequent step is the conversion of this carboxylic acid to the corresponding acyl chloride.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common method for the synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as ethyl 3-methylisoxazole-5-carboxylate.

Materials:

- Ethyl 3-methylisoxazole-5-carboxylate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Tetrahydrofuran (THF)

- Methanol (MeOH)
- Water (H₂O)
- Ethyl acetate
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate in a mixture of tetrahydrofuran and methanol.
- To this solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours (typically 18-20 hours) under an inert atmosphere until the reaction is complete (monitored by TLC).
- After completion, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride is a widely accepted and effective method.

Materials:

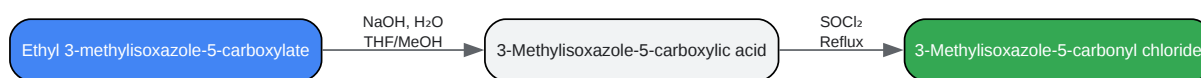
- 3-Methylisoxazole-5-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or another inert solvent
- Nitrogen or Argon gas (for inert atmosphere)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-Methylisoxazole-5-carboxylic acid.
- Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. Anhydrous toluene can be used as a solvent.
- Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid bumping. This is often achieved by first applying a gentle vacuum at a low temperature.
- The resulting crude **3-Methylisoxazole-5-carbonyl chloride** can be purified by distillation under reduced pressure to yield the final product.

Synthesis Pathway

The logical workflow for the synthesis of **3-Methylisoxazole-5-carbonyl chloride** from its ester precursor is illustrated below.



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Caption: Synthesis of **3-Methylisoxazole-5-carbonyl chloride**.

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